N-(4-ethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide N-(4-ethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941977-72-6
VCID: VC6640139
InChI: InChI=1S/C22H21N5O4/c1-3-15-8-10-16(11-9-15)24-19(28)12-26-18-7-5-4-6-17(18)21(29)27(22(26)30)13-20-23-14(2)25-31-20/h4-11H,3,12-13H2,1-2H3,(H,24,28)
SMILES: CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C
Molecular Formula: C22H21N5O4
Molecular Weight: 419.441

N-(4-ethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

CAS No.: 941977-72-6

Cat. No.: VC6640139

Molecular Formula: C22H21N5O4

Molecular Weight: 419.441

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide - 941977-72-6

CAS No. 941977-72-6
Molecular Formula C22H21N5O4
Molecular Weight 419.441
IUPAC Name N-(4-ethylphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide
Standard InChI InChI=1S/C22H21N5O4/c1-3-15-8-10-16(11-9-15)24-19(28)12-26-18-7-5-4-6-17(18)21(29)27(22(26)30)13-20-23-14(2)25-31-20/h4-11H,3,12-13H2,1-2H3,(H,24,28)
Standard InChI Key NFPWGXVCEWWGDJ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, N-(4-ethylphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetamide, delineates its bifunctional architecture: a 2,4-dioxoquinazoline core substituted at N3 with a 3-methyl-1,2,4-oxadiazole-methyl group, linked via an acetamide bridge to a 4-ethylphenyl moiety . The SMILES string CCc1ccc(cc1)NC(CN1C(N(Cc2nc(C)no2)C(c2ccccc12)=O)=O)=O confirms the connectivity, while the InChI key NFPWGXVCEWWGDJ-UHFFFAOYSA-N provides a unique stereochemical identifier for this achiral molecule .

Table 1: Physicochemical Profile

PropertyValue
Molecular FormulaC₂₂H₂₁N₅O₄
Molecular Weight419.44 g/mol
logP (Partition Coeff.)2.87
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9
Polar Surface Area85.64 Ų
Solubility (logSw)-3.55 (Poor aqueous)

The balanced logP value (2.87) suggests favorable membrane permeability, while the high polar surface area (85.64 Ų) may limit passive diffusion across biological barriers. These properties position the compound as a candidate for oral administration with potential CNS activity.

Synthetic Pathways and Structural Analogues

Synthetic Strategy for Quinazolinone-Oxadiazole Hybrids

The synthesis of analogous quinazolinone-oxadiazole derivatives typically involves multi-step procedures. A representative protocol from Khodarahmi et al. (2019) outlines:

  • Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields 2-substituted quinazolin-4(3H)-ones .

  • Oxadiazole Incorporation: Reaction of 3-aminoquinazolinones with chloroacetyl chloride produces 2-chloro-N-(4-oxoquinazolin-3-yl)acetamide intermediates, which subsequently undergo nucleophilic substitution with 5-aryl-1,3,4-oxadiazole-2-thiols .

  • Final Coupling: The acetamide linker in Compound E842-0036 likely originates from amide bond formation between the quinazolinone-oxadiazole intermediate and 4-ethylaniline, mediated by coupling agents like HATU or EDCI .

Structural Modifications and Activity Trends

Key structure-activity relationship (SAR) insights from analogous compounds include:

  • C2 Substitution on Quinazolinone: Aliphatic chains (e.g., propyl) at C2 enhance cytotoxicity compared to aromatic groups. Compound 6a (propyl-substituted) exhibited IC₅₀ = 7.52 μM against HeLa cells versus 6b/6c (aryl-substituted) with IC₅₀ > 100 μM .

  • Oxadiazole Position: 1,3,4-Oxadiazoles at C3 of quinazolinone improve tubulin polymerization inhibition, as seen in derivatives with IC₅₀ values < 0.15 μM against VEGFR-2 .

  • Acetamide Linker: The -NHCO- bridge in E842-0036 may stabilize interactions with kinase ATP-binding pockets, mimicking natural adenosine .

CompoundTargetIC₅₀/EC₅₀Cell Line
6aTubulin7.52 μMHeLa
11bVEGFR-20.12 μMHepG2
SorafenibVEGFR-20.10 μMHCT-116

Putative Mechanisms

  • Tubulin Disruption: Oxadiazole-quinazolinone hybrids bind the colchicine site, inhibiting microtubule assembly .

  • Angiogenesis Suppression: VEGFR-2 inhibition blocks endothelial cell proliferation (IC₅₀ < 0.2 μM in HUVECs) .

  • Apoptosis Induction: Upregulation of caspase-3/9 and Bax/Bcl-2 ratio imbalance observed in MCF-7 cells treated with analogs .

Pharmacokinetic and Toxicity Considerations

ADME Profile

The compound’s physicochemical parameters predict:

  • Absorption: Moderate oral bioavailability (logP = 2.87, TPSA = 85.64 Ų) with potential first-pass metabolism via cytochrome P450 3A4 .

  • Distribution: Volume of distribution ~1.2 L/kg, indicating extensive tissue penetration .

  • Metabolism: Susceptible to hepatic glucuronidation (phenolic -OH groups) and oxidative N-deethylation .

Toxicity Risks

  • hERG Inhibition: Quinazolinones with logP > 3.0 show hERG channel blockade (IC₅₀ < 10 μM), risking QT prolongation .

  • Hepatotoxicity: Meta-substituted oxadiazoles induce CYP3A4, potentially causing drug-drug interactions .

Future Directions and Development Challenges

Optimization Opportunities

  • Bioisosteric Replacement: Substituting the 4-ethylphenyl group with 4-fluorophenyl may enhance metabolic stability .

  • Prodrug Strategies: Esterification of the acetamide carbonyl could improve aqueous solubility (logSw = -3.55) .

Preclinical Development Gaps

  • In Vivo Efficacy: No pharmacokinetic or xenograft data exist for E842-0036 or direct analogs.

  • Safety Profiling: Acute toxicity studies in rodents are needed to assess LD₅₀ and maximum tolerated dose.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator